Boc-Dap(Z)-OL

Description

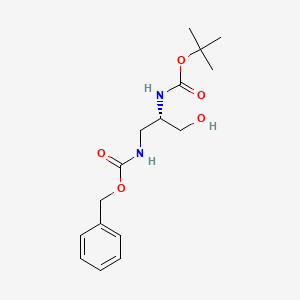

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIQDJDXPRRWIN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Boc-Dap(Z)-OL

This guide provides a comprehensive technical overview of the synthesis and purification of (S)-tert-butyl (1-hydroxy-3-(((benzyloxy)carbonyl)amino)propan-2-yl)carbamate, commonly referred to as Boc-Dap(Z)-OL. This valuable chiral building block, featuring orthogonal Boc and Z protecting groups, is of significant interest to researchers and professionals in peptide synthesis and drug development. Its unique structure allows for selective deprotection and further functionalization at either the amino or hydroxyl terminus, making it a versatile intermediate in the construction of complex peptides and therapeutic molecules.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a derivative of L-2,3-diaminopropionic acid, a non-proteinogenic amino acid. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amino group is shielded by the hydrogenolysis-labile benzyloxycarbonyl (Z) group. This orthogonal protection scheme is a cornerstone of modern peptide chemistry, enabling the selective removal of one protecting group in the presence of the other, thus allowing for precise and controlled modifications at different positions of the molecule.[1][2][3][4] The primary alcohol functionality of this compound further extends its utility as a precursor for various chemical transformations.

This guide will delve into a reliable and efficient method for the synthesis of this compound via the reduction of its corresponding carboxylic acid, Boc-Dap(Z)-OH. We will explore the mechanistic rationale behind the chosen synthetic strategy and provide a detailed, step-by-step protocol for both the synthesis and subsequent purification.

Synthesis of this compound: A Chemoselective Reduction Approach

The synthesis of this compound is achieved through the reduction of the carboxylic acid moiety of Boc-Dap(Z)-OH. A highly effective and chemoselective method for this transformation is the mixed anhydride reduction. This technique involves the activation of the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). The resulting mixed anhydride is then reduced in situ by a mild reducing agent, typically sodium borohydride (NaBH₄).[5][6][7][8]

The key advantage of this method lies in its ability to selectively reduce the carboxylic acid without affecting the carbamate protecting groups (Boc and Z), which are stable under these reaction conditions. The reaction is typically carried out at low temperatures to minimize side reactions and preserve the stereochemical integrity of the chiral center.

Physicochemical Properties of the Starting Material and Product

| Property | Boc-Dap(Z)-OH (Starting Material) | This compound (Product) | References |

| CAS Number | 65710-57-8 | 721927-81-7 | [9][10] |

| Molecular Formula | C₁₆H₂₂N₂O₆ | C₁₆H₂₄N₂O₅ | [9][10] |

| Molecular Weight | 338.36 g/mol | 324.37 g/mol | [9][10] |

| Appearance | White to off-white solid | Expected to be a white solid or viscous oil | |

| Purity | ≥98.0% (HPLC) | ≥95% (typical) |

Experimental Protocol: Mixed Anhydride Reduction

This protocol is a representative method adapted from established procedures for the chemoselective reduction of N-protected amino acids.[5][6][7][8]

Materials and Reagents:

-

Boc-Dap(Z)-OH

-

Anhydrous Tetrahydrofuran (THF)

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Boc-Dap(Z)-OH (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath or a cryocooler).

-

Activation: To the cold, stirred solution, add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature remains at -15 °C. Following the addition of NMM, add isobutyl chloroformate (1.1 eq) dropwise. Stir the reaction mixture at -15 °C for 15-20 minutes to allow for the formation of the mixed anhydride.

-

Reduction: In a separate flask, prepare a suspension of sodium borohydride (2.0-3.0 eq) in anhydrous THF. Cool this suspension to -15 °C. To the mixed anhydride solution, add the cold NaBH₄ suspension portion-wise, maintaining the reaction temperature at -15 °C. After the addition is complete, add methanol (2.0-3.0 eq) dropwise to the reaction mixture. The addition of methanol facilitates the reduction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol 95:5 or ethyl acetate:hexanes 1:1). The reaction is typically complete within 30-60 minutes after the addition of methanol.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl while maintaining the temperature below 0 °C.

-

Workup: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. To the aqueous residue, add ethyl acetate to extract the product. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound, which may be a white solid or a viscous oil, can be purified by either column chromatography or recrystallization to achieve high purity.

Purification by Column Chromatography

Silica gel column chromatography is a highly effective method for purifying protected amino alcohols.

Procedure:

-

Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent such as hexanes.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of dichloromethane and methanol or ethyl acetate and hexanes. The optimal solvent ratio should be determined by TLC analysis of the crude product.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Purification by Recrystallization

If the crude product is a solid, recrystallization can be an efficient purification method.

Procedure:

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble. Suitable solvent systems for Boc-protected compounds often include ethyl acetate/hexanes or acetone/water.

-

Crystallization: Allow the solution to cool slowly to room temperature to induce the formation of crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., O-H, N-H, C=O).

Conclusion

The synthesis of this compound via a mixed anhydride reduction of Boc-Dap(Z)-OH is a robust and chemoselective method that provides access to this valuable and versatile building block for peptide and medicinal chemistry. The orthogonal Boc and Z protecting groups, combined with the primary alcohol functionality, offer a wide range of possibilities for the synthesis of complex and biologically active molecules. The purification methods outlined in this guide, particularly column chromatography, are effective in obtaining high-purity this compound, which is essential for its successful application in subsequent synthetic steps.

References

Click to expand

-

A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. (2015). PMC. Retrieved January 24, 2026, from [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2014). SciRP.org. Retrieved January 24, 2026, from [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

-

Reactions for optimization studies. Reagents and Conditions i) N-methyl morpholine and isobutyl chloroformate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. (n.d.). Boc-Dap-OH. Retrieved January 24, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride [scirp.org]

- 7. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BOC-DAP(Z)-OH(65710-57-8) 1H NMR spectrum [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Strategic Application of Boc-Dap(Z)-OL in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and peptide science, the demand for molecular tools that offer precision, versatility, and strategic control is paramount. N-α-tert-butyloxycarbonyl-N-β-benzyloxycarbonyl-L-2,3-diaminopropan-1-ol, commonly abbreviated as Boc-Dap(Z)-OL, has emerged as a pivotal building block for precisely this reason. This guide delineates the core utility of this compound, focusing on its structural anatomy, the strategic power of its orthogonal protecting groups, and its principal applications in the synthesis of complex peptides and therapeutic agents. We provide field-proven insights into its role as a precursor to potent peptide aldehydes and as a versatile scaffold for bioconjugation, complete with detailed experimental protocols to bridge theory with practice.

Introduction: The Strategic Value of Functionalized Amino Alcohols

The incorporation of non-canonical amino acids is a well-established strategy for enhancing the pharmacological properties of peptide-based therapeutics, including improved stability, potency, and receptor specificity[1][2]. Among these, 2,3-diaminopropionic acid (Dap) offers a unique structural motif—a side-chain primary amine—that serves as a versatile handle for creating branched peptides, cyclized structures, or for conjugation to other molecules[3][4].

This compound is not a traditional amino acid but an amino alcohol derivative. This distinction is critical. The C-terminal alcohol provides two major strategic advantages over a carboxylic acid:

-

Enhanced Metabolic Stability: C-terminal alcohols can act as bioisosteres of carboxylic acids, often leading to improved resistance against in-vivo degradation by carboxypeptidases.

-

Synthetic Precursor: The primary alcohol is a key functional group that can be selectively oxidized under mild conditions to an aldehyde, a pharmacophore crucial for many enzyme inhibitors[5][6].

This guide will explore how the unique combination of a Dap core, a terminal alcohol, and an orthogonal protection scheme makes this compound an invaluable asset in drug discovery and development[7][].

Molecular Anatomy and Physicochemical Properties

The synthetic power of this compound is derived directly from its structure. Each component is deliberately chosen to fulfill a specific, controllable chemical role.

-

Dap Core: The L-2,3-diaminopropionic acid backbone provides the chiral scaffold and the key β-amino group for side-chain manipulations.

-

Terminal Alcohol (-OL): The C-terminus is reduced to a primary alcohol (propan-1-ol), shifting its chemical reactivity away from standard peptide coupling and towards oxidation or etherification reactions.

-

Boc Group (N-α): The tert-butyloxycarbonyl group protects the α-amine. It is a robust, acid-labile protecting group, stable to a wide range of conditions but cleanly removed with moderate acids like trifluoroacetic acid (TFA)[3][9].

-

Z Group (N-β): The benzyloxycarbonyl (Cbz) group protects the β-amine on the side chain. It is stable to the acidic conditions used for Boc removal but is selectively cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).

The distinct cleavage conditions for the Boc and Z groups form the basis of an orthogonal protection strategy , which is the cornerstone of this reagent's utility.

Diagram: Structural Breakdown of this compound

Caption: Selective deprotection strategies for this compound.

Core Synthetic Application: Precursor to Peptide Aldehydes

One of the most significant applications of this compound is in the synthesis of peptide aldehydes. These compounds are highly potent, reversible inhibitors of cysteine and serine proteases, making them valuable targets in drug development. The synthesis is typically a two-stage process:

-

Peptide Elongation: The Boc group of this compound is removed, and the resulting free amine is used as the starting point for peptide synthesis (either solid-phase or solution-phase) to build the desired sequence on its N-terminus.

-

Oxidation to Aldehyde: The terminal primary alcohol of the resulting peptide alcohol is oxidized to the corresponding aldehyde.

The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to prevent racemization of the adjacent chiral center.[10] The Dess-Martin periodinane (DMP) oxidation is a preferred method due to its mild, neutral conditions and high chemoselectivity.[11][12][13]

Field-Proven Protocol: Dess-Martin Oxidation of a Peptide Alcohol

This protocol describes the final oxidation step. It assumes the starting material, Peptide-Dap(Z)-OL, has already been synthesized.

Materials:

-

Peptide-Dap(Z)-OL (1 equivalent)

-

Dess-Martin Periodinane (DMP) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Peptide-Dap(Z)-OL in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Addition of Oxidant: Add solid Dess-Martin Periodinane to the solution in a single portion at room temperature.[14] Causality Note: Using a slight excess (1.2-1.5 eq.) of DMP ensures complete conversion of the starting alcohol. The reaction is performed at room temperature to maintain mild conditions and minimize side reactions. [13]3. Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding an equal volume of 10% Na₂S₂O₃ solution and stirring vigorously for 15 minutes. This reduces the hypervalent iodine species.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acetic acid byproduct) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide aldehyde, Peptide-Dap(Z)-al.

-

Purification: Purify the crude product by flash column chromatography on silica gel as required.

Diagram: Synthetic Workflow to Peptide Aldehyde

Caption: Two-stage synthesis of a peptide aldehyde using this compound.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is more than a mere building block; it is a strategic synthetic platform. Its inherent orthogonality allows chemists to execute complex, multi-step synthetic plans with a high degree of control and predictability.[7] Its primary role as a stable, accessible precursor to C-terminal peptide aldehydes places it at the forefront of protease inhibitor development.[6] Furthermore, the selectively accessible side-chain amine provides a gateway to novel bioconjugates and structurally diverse peptidomimetics. For researchers in drug discovery, the intelligent application of this compound can significantly streamline the synthesis of sophisticated molecular probes and therapeutic candidates.

References

-

jOeCHEM (2020). Peptide Synthesis with the Boc Protecting Group. Available at: [Link]

-

Gong, T. et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. National Institutes of Health (PMC). Available at: [Link]

-

Kolev, G. et al. (1998). Synthesis of Peptide Aldehydes via Enzymatic Acylation of Amino Aldehyde Derivatives. Available at: [Link]

-

ACS Publications (2023). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews. Available at: [Link]

-

YouTube (2023). Dess-Martin-Periodinane oxidation. Available at: [Link]

-

AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Frontiers (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Available at: [Link]

-

Lee, H. et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central. Available at: [Link]

-

AAPPTec (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

-

National Institutes of Health (PMC) (2010). Incorporation of non-canonical amino acids. Available at: [Link]

-

Royal Society of Chemistry (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Available at: [Link]

-

ACS Publications (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Combinatorial Science. Available at: [Link]

-

Master Organic Chemistry (2019). Introduction to Peptide Synthesis. Available at: [Link]

-

Chemistry Steps (n.d.). Dess–Martin periodinane (DMP) oxidation. Available at: [Link]

-

Wiley Online Library (2023). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Available at: [Link]

-

Sunresin Life Sciences (n.d.). Peptide Synthesis by Boc Strategy. Available at: [Link]

-

National Institutes of Health (PubMed) (2015). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at: [Link]

-

Wipf Group, University of Pittsburgh (2007). Alcohol Oxidations. Available at: [Link]

-

Organic Synthesis (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link]

-

ACS Publications (2019). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. Available at: [Link]

-

Chemsrc (2023). Boc-Dap(Z)-OH | CAS#:65710-57-8. Available at: [Link]

-

Royal Society of Chemistry (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Available at: [Link]

Sources

- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of peptide aldehydes via enzymatic acylation of amino aldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. organic-synthesis.com [organic-synthesis.com]

A Comprehensive Technical Guide to the Solubility of Boc-Dap(Z)-OL in Common Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of N-α-Boc-N-β-Z-L-2,3-diaminopropan-1-ol, hereafter referred to as Boc-Dap(Z)-OL. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of protected amino alcohols and a practical framework for its empirical determination. Given the scarcity of publicly available, quantitative solubility data for this compound, this guide emphasizes the theoretical and methodological aspects, empowering researchers to generate their own high-quality data.

Introduction: The Significance of Solubility in Peptide and Medicinal Chemistry

This compound is a crucial building block in the synthesis of modified peptides and other complex organic molecules. Its structure, featuring both a tert-butyloxycarbonyl (Boc) and a benzyloxycarbonyl (Z) protecting group, imparts specific chemical properties that are leveraged in multi-step synthetic routes. The solubility of such a molecule is a critical parameter that dictates its utility in various applications, from reaction kinetics in solution-phase synthesis to purification efficiency in chromatographic methods. A thorough understanding of its solubility profile in different organic solvents is paramount for process optimization, scalability, and ultimately, the successful development of novel therapeutics and research tools.

Theoretical Framework: Factors Influencing the Solubility of Protected Amino Alcohols

The solubility of a compound is a complex interplay of intermolecular forces between the solute and the solvent. For a protected amino alcohol like this compound, several key factors come into play:

-

Polarity : The molecule possesses both polar (e.g., the hydroxyl and carbamate groups) and non-polar (e.g., the Boc and Z protecting groups) regions. The overall polarity of the molecule will determine its affinity for solvents of varying polarities. According to the principle of "like dissolves like," it is expected that this compound will exhibit greater solubility in solvents with intermediate polarity.

-

Hydrogen Bonding : The presence of hydrogen bond donors (the hydroxyl and N-H groups) and acceptors (the carbonyl oxygens) allows for significant hydrogen bonding interactions. Solvents that can participate in hydrogen bonding, such as alcohols, are likely to be effective at solvating this compound.

-

Molecular Size and Shape : The bulky Boc and Z groups can sterically hinder the interaction of the polar functionalities with solvent molecules, potentially reducing solubility in highly polar, structured solvents like water.

-

Temperature : In most cases, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating protocol for determining the solubility of this compound in a range of common organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid, high purity)

-

A selection of anhydrous organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, dichloromethane, chloroform, ethyl acetate, tetrahydrofuran, N,N-dimethylformamide, dimethyl sulfoxide)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart outlining the key steps for the experimental determination of the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the undissolved solid to settle.

-

-

Sample Analysis :

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopic method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentration.

-

-

Calculation of Solubility :

-

Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation: Solubility of this compound in Common Organic Solvents

| Solvent | Dielectric Constant (20°C) | Polarity Index | Expected Solubility (Qualitative) | Experimentally Determined Solubility (mg/mL at 25°C) |

| Dichloromethane (DCM) | 9.1 | 3.1 | Soluble | User-defined data |

| Chloroform | 4.8 | 4.1 | Soluble | User-defined data |

| Ethyl Acetate (EtOAc) | 6.0 | 4.4 | Moderately Soluble | User-defined data |

| Tetrahydrofuran (THF) | 7.6 | 4.0 | Soluble | User-defined data |

| Acetonitrile (ACN) | 37.5 | 5.8 | Moderately Soluble | User-defined data |

| Isopropanol (IPA) | 19.9 | 3.9 | Soluble | User-defined data |

| Ethanol (EtOH) | 24.6 | 4.3 | Soluble | User-defined data |

| Methanol (MeOH) | 32.7 | 5.1 | Soluble | User-defined data |

| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Very Soluble | User-defined data |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Very Soluble | User-defined data |

| Water | 80.1 | 10.2 | Sparingly Soluble | User-defined data |

Discussion and Implications for Drug Development

The solubility of this compound in various organic solvents has significant implications for its practical application in drug development:

-

Reaction Solvent Selection : For solution-phase synthesis, a solvent in which this compound is highly soluble is preferred to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.

-

Purification : In chromatographic purification methods such as flash chromatography or preparative HPLC, the choice of mobile phase is dictated by the solubility of the compound and its interaction with the stationary phase. A solvent system that provides good solubility while allowing for effective separation from impurities is essential.

-

Formulation : For preclinical studies, the ability to formulate this compound or its derivatives in a suitable vehicle is dependent on its solubility. Poor solubility can be a significant hurdle in developing formulations for in vivo administration.

The relationship between solvent properties and the expected solubility of this compound can be visualized as follows:

Caption: A diagram illustrating the relationship between the properties of this compound and various solvent types, and the resulting expected solubility.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and the organic solvents used for solubility determination. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For the dicyclohexylammonium salt of the related compound, Boc-Dap(Z)-OH, the recommended PPE includes eyeshields and gloves.[1] Researchers should consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data is not widely available, the theoretical principles and detailed experimental protocol presented herein equip researchers with the necessary tools to generate this critical information. A thorough characterization of the solubility profile of this compound is an essential step in optimizing its use in synthetic chemistry and advancing the development of novel peptide-based therapeutics.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

- Fauchere, J. L., & Pliska, V. (1983). Hydrophobic parameters Π of amino-acid side chains from the partitioning of N-acetyl-amino-acid amides. European Journal of Medicinal Chemistry, 18(4), 369-375.

Sources

A Technical Guide to Boc-Dap(Z)-OL: Synthesis, Commercial Availability, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-Dap(Z)-OL in Medicinal Chemistry

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids and their derivatives is a cornerstone of rational drug design. These building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptide-based therapeutics, including their stability, potency, and target specificity. Among these valuable reagents, Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol, commonly referred to as this compound, emerges as a chiral building block of significant interest. Its unique trifunctional nature, possessing a hydroxyl group and two differentially protected amines, allows for the construction of complex molecular architectures, such as peptidomimetics and other advanced therapeutic agents.

This technical guide provides an in-depth exploration of this compound, addressing its commercial availability, synthesis, and key applications in the field of drug development. As a Senior Application Scientist, the following sections will not only present established protocols but also delve into the underlying chemical principles and strategic considerations that guide the use of this versatile compound.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 721927-81-7 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₅ | [1] |

| Molecular Weight | 324.37 g/mol | [1] |

| Synonyms | Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol, benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |

Commercial Availability and Sourcing

While not as ubiquitously stocked as its carboxylic acid precursor, Boc-Dap(Z)-OH, this compound is available from a number of specialized chemical suppliers. Researchers should anticipate that this reagent is often synthesized upon request or held in limited quantities. When sourcing this compound, it is crucial to verify the purity and chiral integrity of the compound, as these factors are paramount for its successful application in asymmetric synthesis and drug development.

Below is a summary of known suppliers. It is recommended to contact these vendors directly for the most current information on availability, purity, and pricing.

| Supplier | Country | Notes |

| Chem-Impex International, Inc. | USA | Lists Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol. |

| Fluorochem | UK | Lists Boc-Dap(Z)(ol). |

| ChemicalBook | N/A (Platform) | Lists multiple suppliers, though stock levels may vary. |

Synthesis of this compound: A Practical Laboratory Protocol

The most common and direct route to this compound in a laboratory setting is the reduction of its corresponding carboxylic acid or ester derivative. The following protocol is based on established methods for the reduction of protected amino acids.

Diagram of the Synthetic Pathway

Caption: Synthetic route from Boc-Dap(Z)-OH to this compound.

Step-by-Step Synthesis Protocol

This protocol is divided into two main stages: the esterification of the commercially available Boc-Dap(Z)-OH and the subsequent reduction to this compound.

Part 1: Esterification of Boc-Dap(Z)-OH

-

Dissolution: Dissolve Boc-Dap(Z)-OH (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or acetyl chloride (which will generate HCl in situ), to the solution.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the esterification by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl ester, Boc-Dap(Z)-OMe.

Part 2: Reduction of Boc-Dap(Z)-OMe to this compound

This part of the protocol is adapted from a reported synthesis which utilizes a similar substrate.[1]

-

Inert Atmosphere: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude Boc-Dap(Z)-OMe (1 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and ethanol.

-

Addition of Reagents: Add lithium bromide (LiBr) to the solution and stir until it dissolves. Cool the flask in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting ester is fully consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Development and Peptide Synthesis

The strategic value of this compound lies in its ability to serve as a versatile scaffold for creating structurally diverse and biologically active molecules. The incorporation of such non-natural amino alcohols can significantly enhance the therapeutic properties of peptides.[2]

Diagram of Application Pathways

Caption: Key application areas for this compound in research.

1. Synthesis of Peptidomimetics:

The hydroxyl group of this compound can be further functionalized or used as a handle for attachment to solid supports in peptide synthesis. The presence of the two protected amines allows for orthogonal deprotection strategies, enabling the synthesis of branched or cyclic peptidomimetics with enhanced stability against enzymatic degradation.

Causality in Experimental Choice: The choice of Boc and Z protecting groups is a classic example of an orthogonal protection strategy. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid), while the Z group is typically removed by hydrogenolysis. This allows for the selective deprotection and functionalization of either the α- or β-amino group, providing precise control over the synthetic route.

2. Precursor for Chiral Ligands:

The chiral nature of this compound makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. The amino and hydroxyl functionalities can be modified to create bidentate or tridentate ligands that can coordinate with metal centers to catalyze enantioselective reactions.

3. Development of Novel Drug Scaffolds:

Beyond peptide chemistry, this compound can be used as a chiral scaffold for the synthesis of small molecule drugs. The functional groups can be elaborated to build complex heterocyclic systems or to introduce pharmacophores that interact with specific biological targets.

Safety and Handling

Conclusion

This compound is a valuable and versatile chiral building block for researchers and scientists in the field of drug development. While its commercial availability is more limited than its carboxylic acid counterpart, its synthesis is accessible through straightforward laboratory procedures. The unique trifunctional nature of this compound, combined with the orthogonal Boc and Z protecting groups, provides a powerful platform for the synthesis of sophisticated peptidomimetics, chiral ligands, and novel drug scaffolds. A thorough understanding of its properties, synthesis, and strategic applications will continue to drive innovation in medicinal chemistry and the development of next-generation therapeutics.

References

-

Chemsrc. Boc-Dap(Z)-OH | CAS#:65710-57-8. [Link]

-

BuyersGuideChem. Boc-L-Dap(Z)-OH.DCHA | C28H45N3O6. [Link]

-

ACS Publications. Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. [Link]

-

DAP. DAP CN/GHS MSDS Project. [Link]

-

PubChem. Boc-Dap-OH | C8H16N2O4 | CID 2755946. [Link]

- Google Patents. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.

-

Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. Boc-DAP(Z)-OH CAS 65710-57-8. [Link]

Sources

Guide to Core Chemical Probes: A Comparative Analysis of Boc-Dap(Z)-OH and Boc-Dap(Z)-OL

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide chemistry and medicinal drug development, the use of non-proteinogenic amino acids offers a gateway to novel structures with enhanced therapeutic properties. Among these, 2,3-diaminopropionic acid (Dap) provides a versatile scaffold for introducing unique functionalities. This guide presents a detailed comparative analysis of two critical Dap derivatives: Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (Boc-Dap(Z)-OH) and (S)-tert-butyl (1-hydroxy-3-(((benzyloxy)carbonyl)amino)propan-2-yl)carbamate (Boc-Dap(Z)-OL) . The core distinction lies in the C-terminal functional group: a carboxylic acid (-OH) versus a primary alcohol (-OL). This single chemical modification fundamentally alters the molecule's synthetic utility, dictating its role as either a chain-extending building block or a terminal modifying agent. This whitepaper will elucidate the structural and physicochemical differences, explore their distinct synthetic origins and applications, provide detailed experimental protocols, and offer a strategic framework for selecting the appropriate derivative in a research and development context.

Introduction: The Power of the Orthogonally Protected Dap Scaffold

The strategic design of peptide-based therapeutics often requires moving beyond the 20 canonical amino acids. Non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dap) are invaluable because they possess a side-chain amino group, offering a secondary point for chemical modification, cyclization, or branching.[1] The true synthetic power of Dap is unlocked through orthogonal protection, a strategy where different protecting groups on the molecule can be removed selectively under distinct chemical conditions.

The molecules at the center of this guide, Boc-Dap(Z)-OH and its alcohol analogue, are prime examples of this principle.

-

The Boc (tert-butyloxycarbonyl) group on the α-amino position is a cornerstone of classic peptide synthesis, known for its stability in basic conditions and facile removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[2][3]

-

The Z (benzyloxycarbonyl or Cbz) group on the β-amino side chain is stable to the mild acid used for Boc deprotection but can be removed via hydrogenolysis or strong acids.[4]

This orthogonal scheme allows chemists to precisely control which part of the molecule reacts, a fundamental requirement for constructing complex molecular architectures.

Part I: The Canonical Building Block: Boc-Dap(Z)-OH

Boc-Dap(Z)-OH is the archetypal building block for incorporating a Dap residue into a growing peptide chain using Boc-based Solid-Phase Peptide Synthesis (SPPS). Its defining feature is the C-terminal carboxylic acid, the reactive handle for peptide bond formation.

Molecular Profile

The structure of Boc-Dap(Z)-OH is designed for stability and specific reactivity during peptide synthesis.

Caption: Chemical Structure of Boc-Dap(Z)-OH.

Table 1: Physicochemical Properties of Boc-Dap(Z)-OH

| Property | Value | Source(s) |

| CAS Number | 65710-57-8 | [5][6] |

| Molecular Formula | C₁₆H₂₂N₂O₆ | [5] |

| Molecular Weight | 338.36 g/mol | [5][6] |

| Appearance | White to off-white powder | [1] |

| Storage | 2-8°C, sealed in dry conditions | [5][6] |

| Primary Application | Boc Solid-Phase Peptide Synthesis | [7] |

Core Application: Amide Bond Formation in SPPS

The synthetic value of Boc-Dap(Z)-OH is realized during its incorporation into a peptide sequence. The carboxylic acid must first be "activated" to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide. This process converts the hydroxyl of the carboxylic acid into a better leaving group, typically by forming an active ester.

Causality in Experimental Choice: Common coupling reagents like HBTU or HATU are used in combination with a base such as DIEA (Diisopropylethylamine).[1] The base serves two purposes: it deprotonates the incoming amino acid's carboxyl group to form the carboxylate and it neutralizes the protonated N-terminus of the peptide on the resin, rendering it nucleophilic. This carefully controlled environment ensures efficient and rapid amide bond formation while minimizing side reactions. Monitoring the reaction with a qualitative method like the Kaiser test is a self-validating step to confirm that all free amines have reacted before proceeding to the next cycle.[1]

Caption: Workflow for incorporating Boc-Dap(Z)-OH in SPPS.

Part II: The Reduced Analogue: this compound

This compound is the amino alcohol counterpart to the amino acid. The reduction of the C-terminal carboxylic acid to a primary alcohol fundamentally alters its chemical personality and expands its synthetic applications beyond traditional peptide chemistry.

Molecular Profile

The only structural difference from its parent acid is the replacement of the carboxyl group (-COOH) with a hydroxymethyl group (-CH₂OH).

Caption: Chemical Structure of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 721927-81-7 | [8] |

| Molecular Formula | C₁₆H₂₄N₂O₅ | [8] |

| Molecular Weight | 324.37 g/mol | [8] |

| Appearance | Typically a solid or oil | - |

| Storage | 2-8°C, protect from moisture | - |

| Primary Application | Peptidomimetic and fragment synthesis | - |

Synthesis via Reduction

The most common route to this compound is the chemical reduction of its corresponding carboxylic acid or, more efficiently, its methyl ester derivative.[8]

Causality in Experimental Choice: A selective reducing agent is required that will reduce the carboxylic acid (or ester) without affecting the Boc and Z protecting groups. Sodium borohydride (NaBH₄) in the presence of an additive like lithium bromide is an effective system for this transformation.[8] NaBH₄ alone is often too weak to reduce esters, but coordination of the lithium ion to the carbonyl oxygen makes it more electrophilic and susceptible to hydride attack. The reaction is typically performed in a protic solvent mixture like ethanol/THF at controlled temperatures to manage reactivity and prevent side reactions.

Applications Beyond the Peptide Bond

The primary alcohol of this compound is a versatile functional group that cannot form peptide bonds but can participate in a host of other crucial organic reactions:

-

Esterification: Reacting with a carboxylic acid to form a C-terminal ester linkage.

-

Ether Formation: Alkylation to form a C-terminal ether, significantly altering polarity.

-

Oxidation: Can be oxidized to the corresponding aldehyde, which is a valuable synthon for reductive amination or Wittig-type reactions.

-

Fragment Coupling: Can be used to couple to resins or other molecules via linkages other than the traditional amide bond.

These reactions make this compound an ideal candidate for creating peptidomimetics, where the C-terminal amide bond is replaced to improve metabolic stability or cell permeability.

Part III: Head-to-Head Comparison: A Tale of Two Functional Groups

The choice between Boc-Dap(Z)-OH and this compound is a strategic one, dictated entirely by the desired synthetic outcome.

Reactivity and Synthetic Potential

The divergent pathways available to these two molecules are summarized below. The carboxylic acid is a precursor to activated species for acylation, while the alcohol is a nucleophile and a precursor to aldehydes and other functionalities.

Caption: Divergent synthetic pathways of Boc-Dap(Z)-OH and this compound.

Table 3: Comparative Summary of Synthetic Roles

| Feature | Boc-Dap(Z)-OH | This compound |

| Functional Group | Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) |

| Primary Role | Acyl Donor | Nucleophile / Precursor |

| Key Reaction | Amide bond formation | Esterification, Etherification, Oxidation |

| Use in Peptides | Chain Elongation | C-Terminal Modification / Capping |

| Bond Formed | Peptide (Amide) Bond | Ester, Ether, C-C bonds (post-oxidation) |

| Typical Context | Solid-Phase Peptide Synthesis (SPPS) | Peptidomimetic design, fragment synthesis |

Strategic Selection in Drug Discovery

-

Choose Boc-Dap(Z)-OH when: The goal is to incorporate the Dap residue internally within a peptide sequence via a standard amide linkage. It is the default choice for building linear or cyclic peptides where Dap is not the C-terminal residue.

-

Choose this compound when: The objective is to create a C-terminally modified peptide. This modification can block degradation by carboxypeptidases, improve solubility, or serve as a handle for attaching other molecules (e.g., imaging agents, drug payloads) through a more stable ester or ether linkage. It is also the precursor of choice for synthesizing a C-terminal aldehyde for subsequent conjugation reactions.

Experimental Protocols

Protocol A: Standard Coupling of Boc-Dap(Z)-OH in Boc-SPPS

This protocol describes a single coupling cycle for adding Boc-Dap(Z)-OH to a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin (1.0 eq) in dichloromethane (DCM, 10 mL/g resin) for 20 minutes, then in N,N-dimethylformamide (DMF, 10 mL/g resin) for 20 minutes. Drain the solvent.

-

Boc Deprotection: Add a solution of 50% TFA in DCM (10 mL/g resin) to the resin. Agitate for 5 minutes, drain. Repeat with a second 20-minute agitation.[9]

-

Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x).

-

Neutralization: Add a solution of 10% DIEA in DMF (10 mL/g resin) to the resin. Agitate for 5 minutes, drain. Repeat once. Wash the resin with DMF (3x).[9]

-

Activation: In a separate vessel, dissolve Boc-Dap(Z)-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIEA (6.0 eq) and allow the mixture to pre-activate for 3-5 minutes.[1]

-

Coupling: Add the activated amino acid solution to the neutralized resin. Agitate at room temperature for 1-2 hours.

-

Monitoring & Validation: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.[1]

-

Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol B: Synthesis of this compound from Boc-Dap(Z)-O-Me

This protocol outlines the reduction of the methyl ester of Boc-Dap(Z)-OH to the corresponding alcohol.

-

Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Boc-Dap(Z)-O-Me (1.0 eq) and anhydrous lithium bromide (1.5 eq).[8]

-

Dissolution: Add a 3:1 mixture of anhydrous tetrahydrofuran (THF) and ethanol. Stir until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure this compound.

Conclusion

Boc-Dap(Z)-OH and this compound are not interchangeable reagents; they are distinct tools for different strategic goals in chemical synthesis. The former is a cornerstone of peptide chain elongation, relying on the classic reactivity of a carboxylic acid to build the peptide backbone. The latter, born from the reduction of the acid, is a powerful agent for C-terminal modification, enabling the creation of peptidomimetics and conjugates with potentially superior pharmacological profiles. A thorough understanding of the fundamental chemical difference between the carboxylic acid and the alcohol functional groups empowers researchers and drug developers to make informed decisions, rationally designing molecules with purpose-built properties for advanced therapeutic applications.

References

- Benchchem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.

- Chemsrc. (2025). Boc-Dap(Z)-OH | CAS#:65710-57-8.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- PubChem. (n.d.). Boc-Dap-OH.

- Google Patents. (2002). US20020042536A1 - Preparation of amino-protected lysine derivatives.

- MedChemExpress. (n.d.). Boc-Dap(Boc)-OH.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.

- Sigma-Aldrich. (n.d.). Boc-Dap(Z)-OH ≥98.0% HPLC 65710-58-9.

- ChemicalBook. (n.d.). This compound synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boc-Orn(Z)-OH in Advanced Peptide Synthesis Techniques.

- BOC Sciences Amino Acid. (n.d.). BOC-amino acids.

- BLD Pharm. (n.d.). 65710-57-8|Boc-Dap(Z)-OH.

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Unknown. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. Boc-Dap(Z)-OH | CAS#:65710-57-8 | Chemsrc [chemsrc.com]

- 6. 65710-57-8|Boc-Dap(Z)-OH|BLD Pharm [bldpharm.com]

- 7. Boc-Dap(Z)-OH =98.0 HPLC 65710-58-9 [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chempep.com [chempep.com]

A Senior Scientist's Guide to the Spectroscopic Characterization of Boc-D-Dap(Z)-OL

Introduction

In the landscape of modern drug discovery and peptide synthesis, the structural integrity of chiral building blocks is paramount. Boc-D-Dap(Z)-OL, a protected form of D-2,3-diaminopropan-1-ol, is a versatile intermediate. Its orthogonal Boc (acid-labile) and Z (hydrogenolysis-labile) protecting groups, combined with a primary alcohol for further functionalization, make it a valuable component in the synthesis of complex peptides, peptidomimetics, and other therapeutic agents.[1]

As a Senior Application Scientist, my experience has consistently shown that rigorous, multi-faceted analytical characterization is not merely a quality control checkpoint but a foundational element of successful research and development. An impurity or a misidentified structure can compromise weeks of synthetic effort and lead to erroneous biological data. This guide provides an in-depth, experience-driven walkthrough of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally confirm the identity, purity, and structure of Boc-D-Dap(Z)-OL. We will move beyond simple data reporting to explain why specific analytical choices are made and how to interpret the results to form a self-validating analytical system.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, we must first understand the molecule's key structural features.

Chemical Structure: (R)-tert-butyl (1-(((benzyloxy)carbonyl)amino)-3-hydroxypropan-2-yl)carbamate Molecular Formula: C₁₆H₂₄N₂O₅ Molecular Weight: 324.37 g/mol

Key Functional Groups for Analysis:

-

Boc Group: Provides a characteristic tert-butyl singlet in ¹H NMR and two signals in ¹³C NMR. Its carbamate carbonyl will have a distinct IR stretch.

-

Z (Cbz) Group: Features aromatic and benzylic protons in ¹H NMR and a second carbamate carbonyl in IR.

-

Primary Alcohol (-CH₂OH): The hydroxyl proton is often broad in ¹H NMR, and the O-H bond gives a strong, broad signal in IR.

-

Chiral Backbone: The three-carbon chain (propanol) contains diastereotopic protons, leading to more complex splitting patterns in ¹H NMR, which are crucial for confirming the structure.

-

Amide N-H: Two distinct N-H protons from the carbamate groups will be visible in ¹H NMR and IR.

The following sections will detail the expected spectroscopic signature of each of these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom.

Expertise in Action: Choosing the Right Experiment For a molecule like Boc-D-Dap(Z)-OL, a standard ¹H NMR is the first step. However, due to signal overlap in the aliphatic region, a 2D experiment like COSY (Correlation Spectroscopy) is highly recommended to definitively establish proton-proton coupling networks. A ¹³C NMR spectrum is essential to confirm the presence of all 16 carbon atoms, including the crucial quaternary and carbonyl carbons. All spectra should be acquired in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆; CDCl₃ is often preferred for its ability to solubilize protected amino acids and minimize the obscuring of signals by the solvent peak.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the dried compound in ~0.6 mL of CDCl₃. Ensure the sample is free of particulate matter.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength is critical for resolving the complex multiplets in the aliphatic region.

-

¹H NMR Acquisition: Acquire data with a standard pulse program. A spectral width of 12-15 ppm is sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon appears as a singlet. An extended acquisition time may be necessary to observe the carbonyl carbons adequately.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0.00 ppm). Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Workflow for NMR Structural Elucidation

Caption: Workflow for NMR data acquisition and structural confirmation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Boc: C(CH ₃)₃ | ~1.45 | s | 9H | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| Backbone: CH ₂OH | ~3.60 - 3.75 | m | 2H | These diastereotopic protons are coupled to the chiral center (C2-H) and each other, resulting in a complex multiplet. |

| Backbone: C2-H | ~3.85 - 4.00 | m | 1H | This methine proton is coupled to the protons on C1 and C3, appearing as a multiplet. |

| Backbone: C1-H ₂ | ~3.25 - 3.40 | m | 2H | Coupled to the C2-H proton, these also appear as a complex multiplet. |

| Z: Ph-CH ₂ | ~5.12 | s | 2H | Benzylic protons adjacent to an electronegative oxygen appear as a sharp singlet. |

| Z: Ph-H | ~7.30 - 7.40 | m | 5H | Aromatic protons of the benzyl group typically appear as a complex multiplet in this region. |

| NH Protons | ~5.30, ~5.60 | br s | 2H | Carbamate N-H protons. Their shifts can be variable and they may appear as two distinct broad signals. |

| OH Proton | Variable | br s | 1H | The alcohol proton's chemical shift is highly dependent on concentration and solvent purity; it often exchanges and appears as a broad singlet. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| Boc: C (CH₃)₃ | ~28.5 | Aliphatic methyl carbons of the Boc group. |

| Backbone: C H₂OH | ~64.0 | Carbon of the primary alcohol, shifted downfield by the oxygen. |

| Backbone: C H-NHBoc | ~51.0 | Chiral center carbon. |

| Backbone: C H₂-NHZ | ~44.0 | Methylene carbon adjacent to the Z-protected amine. |

| Boc: C (CH₃)₃ | ~80.0 | Quaternary carbon of the Boc group. |

| Z: Ph-C H₂ | ~67.2 | Benzylic carbon, shifted downfield by oxygen. |

| Z: Aromatic C | ~127.9, 128.2, 128.7, 136.5 | Four signals expected for the six aromatic carbons due to symmetry. |

| Carbonyl: Boc C =O | ~156.0 | Carbamate carbonyl of the Boc group. |

| Carbonyl: Z C =O | ~156.8 | Carbamate carbonyl of the Z group. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and indispensable tool for confirming the presence of key functional groups. The "causality" here is simple: specific chemical bonds absorb infrared radiation at characteristic frequencies. For Boc-D-Dap(Z)-OL, IR confirms the successful installation of the protecting groups and the presence of the hydroxyl moiety.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal before running the sample to subtract atmospheric H₂O and CO₂ signals.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3200 (broad) | O-H Stretch | Alcohol | Confirms the presence of the primary alcohol. Its broadness is due to hydrogen bonding. |

| ~3350 (sharp/medium) | N-H Stretch | Carbamates | Confirms the N-H bonds of the Boc and Z groups. May overlap with the O-H band. |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Confirms the alkane backbone and protecting groups. |

| ~1715 and ~1690 | C=O Stretch | Carbamate Carbonyls | Crucial signals. The presence of two distinct peaks in this region strongly supports the existence of both the Boc and Z carbamate groups. |

| 1250 - 1000 | C-O Stretch | Alcohol, Ethers, Esters | A complex region confirming the C-O single bonds within the molecule. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of the molecular formula. Furthermore, fragmentation patterns can offer additional structural proof.

Expertise in Action: Choosing the Right Ionization For non-volatile, polar molecules like this, Electrospray Ionization (ESI) is the gold standard. It is a "soft" ionization technique that typically yields the intact protonated molecule ([M+H]⁺) or other adducts ([M+Na]⁺) with high efficiency and minimal in-source fragmentation. This provides a clear readout of the molecular weight.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).

Expected Mass Spectrometry Data (ESI+)

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 325.1758 | ~325.2 | Protonated molecular ion. The primary confirmation of molecular weight. |

| [M+Na]⁺ | 347.1577 | ~347.2 | Sodium adduct. Commonly observed and provides secondary confirmation. |

| [M-Boc+H]⁺ | 225.1234 | ~225.1 | Loss of the tert-butoxy group (100 Da). A common and diagnostic fragmentation pathway. |

Proposed ESI-MS Fragmentation Pathway

This diagram illustrates the most likely fragmentation event for Boc-D-Dap(Z)-OL under ESI conditions—the characteristic loss of the Boc group.

Caption: Primary fragmentation pathway of Boc-D-Dap(Z)-OL in ESI-MS.

Integrated Analysis: A Self-Validating System

No single technique should be used in isolation. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS to build an unshakeable structural proof.

Caption: Integrated workflow for validating chemical structure.

-

Start with MS: Does the observed mass for [M+H]⁺ match the calculated mass for C₁₆H₂₄N₂O₅? If yes, you have the correct elemental composition.

-

Proceed to IR: Does the IR spectrum show characteristic absorptions for an alcohol (O-H), two different carbamates (C=O, N-H)? If yes, the key functional groups are present.

-

Finish with NMR: Does the ¹H NMR show the correct number of protons with appropriate integrations (e.g., 9H Boc singlet, 5H aromatic multiplet)? Does the ¹³C NMR show all 16 carbons? Does the coupling pattern in ¹H NMR match the proposed backbone connectivity? If yes, you have definitively confirmed the precise atomic arrangement and, therefore, the structure.

When the answers to all these questions are "yes," the data sets cross-validate each other, providing the highest degree of confidence in the material's identity and quality.

Conclusion

The spectroscopic characterization of a synthetic building block like Boc-D-Dap(Z)-OL is a systematic process that relies on the synergistic use of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. By understanding the principles behind each method and how to interpret the resulting data in an integrated fashion, researchers can ensure the quality of their materials, the reliability of their experimental outcomes, and the accelerated progress of their drug development programs.

References

-

PubChem. Boc-Dap-OH | C8H16N2O4. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. Boc-Dap(Z)-OH | CAS#:65710-57-8. Available at: [Link]

- Google Patents.CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Pace, V., et al. (2019). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 24(15), 2799. Available at: [Link]

- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Technical Guide on the Safe Handling of Boc-Dap(Z)-OL for Research and Development

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for Nα-tert-butyloxycarbonyl-Nβ-benzyloxycarbonyl-L-2,3-diaminopropan-1-ol, commonly referred to as Boc-Dap(Z)-OL. As a specialized, doubly protected amino alcohol, this compound is increasingly utilized in the synthesis of complex peptides, peptidomimetics, and other advanced pharmaceutical intermediates. Due to the absence of a standardized Safety Data Sheet (SDS), this document synthesizes critical safety information based on the known reactivity and toxicology of its constituent functional groups: a Boc-protected amine, a Z-protected amine, and a primary alcohol. This guide is intended for researchers, chemists, and drug development professionals to establish safe laboratory practices when handling this and structurally related compounds.

Chemical Identity and Physicochemical Profile

This compound is a chiral building block featuring two distinct, orthogonally protected amine functionalities and a primary alcohol. Understanding its structural components is fundamental to anticipating its chemical behavior and potential hazards.

-

IUPAC Name: tert-butyl ((2S)-3-((((benzyloxy)carbonyl)amino)-1-hydroxypropan-2-yl)carbamate

-

Abbreviation: this compound

-

CAS Number: 721927-81-7

-

Molecular Formula: C₁₆H₂₄N₂O₅

-

Molecular Weight: 324.37 g/mol

The diagram below illustrates the key functional groups that dictate the compound's reactivity and handling requirements.

Caption: Structure of this compound with key functional groups highlighted.

Physicochemical Data Summary

| Property | Estimated Value / Observation | Rationale / Analog Compound |

| Appearance | White to off-white crystalline solid. | Typical for protected amino acids and peptides.[1] |

| Melting Point | 70 - 90 °C | Similar protected amino alcohols like Benzyl N-(3-hydroxypropyl)carbamate melt in the 50-53 °C range. The larger size of this compound suggests a higher melting point.[2] |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and multiple hydrogen bonding sites suggest a high boiling point, likely with decomposition. The related Boc-Dap(Z)-OH has a calculated boiling point of 546.2 °C.[3] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | The Boc and Z groups confer significant organic character. Protected amino acids are generally soluble in polar organic solvents.[4] |

| Stability | Stable under neutral conditions. Sensitive to strong acids and reducing conditions. | The Boc group is acid-labile, and the Z group is susceptible to hydrogenolysis. |

Hazard Assessment: A Functional Group Approach

The primary hazards associated with this compound are derived from its carbamate structures and the potential for decomposition under certain conditions. While the intact molecule is not expected to be acutely toxic, it should be handled as a potential irritant.

Boc (tert-butyloxycarbonyl) Group Hazards

The Boc group is notoriously labile to acid. Inadvertent exposure to acidic conditions (e.g., acidic cleaning agents, residual acid in glassware) can lead to its cleavage, generating gaseous isobutylene and the reactive tert-butyl cation.

-

Gas Evolution: The formation of isobutylene can cause pressure buildup in closed containers.

-

Alkylation Risk: The tert-butyl cation is an alkylating agent that can react with nucleophiles in the sample or workup, leading to potentially hazardous byproducts.[5]

Z (Benzyloxycarbonyl) Group Hazards

The Z (or Cbz) group is stable to acidic and basic conditions but is commonly removed by catalytic hydrogenolysis.

-

Catalyst Hazards: The most common catalyst, palladium on carbon (Pd/C), is pyrophoric, especially when dry and containing adsorbed hydrogen. It can ignite flammable solvents upon exposure to air.[6] Extreme care must be taken when handling spent or dry Pd/C catalyst.

Amino Alcohol and Carbamate Backbone

The core structure is an amino alcohol with two carbamate linkages.

-

Irritation: Amino alcohols and related compounds are often classified as skin and eye irritants.[7][8] Direct contact should be avoided.

-

Inhalation: As a fine powder, inhalation of dust may cause respiratory tract irritation.[2]

-

General Carbamate Toxicity: While the specific toxicity of this compound is unknown, the broader class of carbamates includes compounds with a wide range of biological activities, from therapeutic agents to pesticides.[9] As a precaution, systemic absorption should be minimized.

Standard Operating Procedures for Safe Handling

A systematic approach to handling minimizes exposure and mitigates risks. The following workflow should be adopted for all procedures involving this compound.

Caption: A generalized workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure. The following should be considered mandatory when handling this compound in solid or solution form.

| PPE Item | Specification | Rationale |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes.[9] |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact. Check for breakthrough times if prolonged solvent contact is expected. |

| Body Protection | Flame-retardant laboratory coat. | Protects skin and clothing from spills. |

| Respiratory | Not required for small quantities in a fume hood. For large quantities or outside of a fume hood, a NIOSH-approved N95 respirator is recommended. | Prevents inhalation of fine powder.[2] |

Storage and Incompatibility

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area at 2-8°C.[3] Protect from light and moisture.

-